

The Biological Function of 9(R)-PAHSA: A Technical Guide

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Compound of Interest

Compound Name: 9(R)-Pahsa

Cat. No.: B8059143

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An in-depth exploration of the synthesis, signaling, and therapeutic potential of a novel class of bioactive lipids for researchers, scientists, and drug development professionals.

Introduction

Palmitic acid esters of 9-hydroxy stearic acid, specifically the **9(R)-PAHSA** regioisomer, are members of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).^{[1][2]} First identified in mammals, these lipids have garnered significant attention for their potent anti-inflammatory and anti-diabetic properties.^{[1][3]} Circulating levels of PAHSAs are found to be reduced in insulin-resistant humans, correlating strongly with insulin sensitivity.^{[3][4][5]} This technical guide provides a comprehensive overview of the biological functions of **9(R)-PAHSA**, its signaling pathways, and the experimental methodologies used to elucidate its effects.

Core Biological Functions

9(R)-PAHSA exerts a range of beneficial effects on metabolic and inflammatory processes. Its primary functions include improving glucose homeostasis, reducing inflammation, and protecting against cellular stress.

Anti-Diabetic and Insulin-Sensitizing Effects

9(R)-PAHSA has demonstrated significant potential in the management of metabolic disorders like type 2 diabetes.^{[1][2]} Administration of 9-PAHSA lowers blood glucose levels and improves

glucose tolerance in animal models.[3][6] It enhances insulin sensitivity through various mechanisms, including augmenting insulin-stimulated glucose uptake in muscle and fat cells and suppressing endogenous glucose production in the liver.[7][8] Furthermore, 9-PAHSA stimulates the secretion of glucagon-like peptide-1 (GLP-1) and insulin.[6]

Anti-Inflammatory Properties

A key biological function of **9(R)-PAHSA** is its potent anti-inflammatory activity.[1][3] It has been shown to decrease adipose tissue inflammation in obese, insulin-resistant mice.[6] In vitro studies have demonstrated that 9-PAHSA can attenuate the activation of dendritic cells and reduce the production of pro-inflammatory cytokines, such as TNF- α and IL-1 β , in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][9]

Cellular and Organ-Specific Protective Roles

Beyond its systemic metabolic and anti-inflammatory effects, 9-PAHSA exhibits protective functions in specific tissues:

- **Cardiovascular System:** 9-PAHSA has been shown to ameliorate cardiovascular complications associated with diabetes by promoting autophagic flux and reducing myocardial hypertrophy.[6]
- **Hepatoprotection:** It protects hepatocytes from steatosis (fatty liver) by preventing mitochondrial dysfunction and increasing cell viability.[2][10]
- **Adipose Tissue Remodeling:** 9-PAHSA promotes the "browning" of white adipose tissue, a process that increases thermogenesis and may counteract obesity.[11][12]

Quantitative Data on the Effects of 9(R)-PAHSA

The following tables summarize the quantitative effects of **9(R)-PAHSA** as reported in various studies.

Table 1: Anti-Inflammatory Effects of 9-PAHSA

Experimental Model	Effect of 9-PAHSA Treatment
LPS-stimulated RAW 264.7 macrophages	Statistically significant reduction in IL-6 levels.[9]
LPS-stimulated bone-marrow-derived dendritic cells (BMDCs)	Dose-dependent inhibition of CD80, CD86, CD40, and MHCII expression.[9]
High-fat diet-fed mice	Significant reduction in TNF- α and IL-1 β levels in adipose tissue macrophages.[9]
Human peripheral blood mononuclear cells (MIMIC® PTE model)	2- to 3.7-fold reduction of LPS-induced CXCL10 secretion at 10 μ M and 100 μ M concentrations, respectively.[13]

Table 2: Metabolic Effects of 9-PAHSA

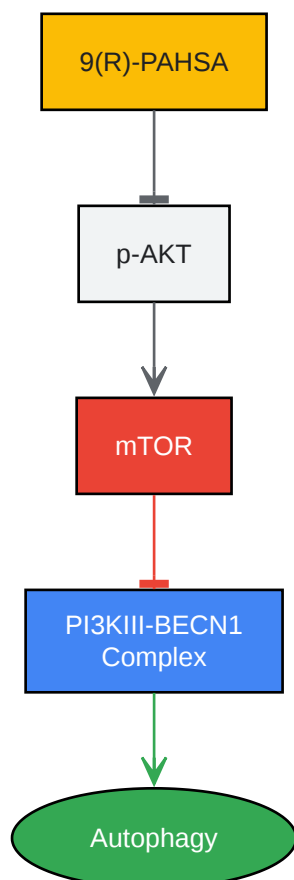
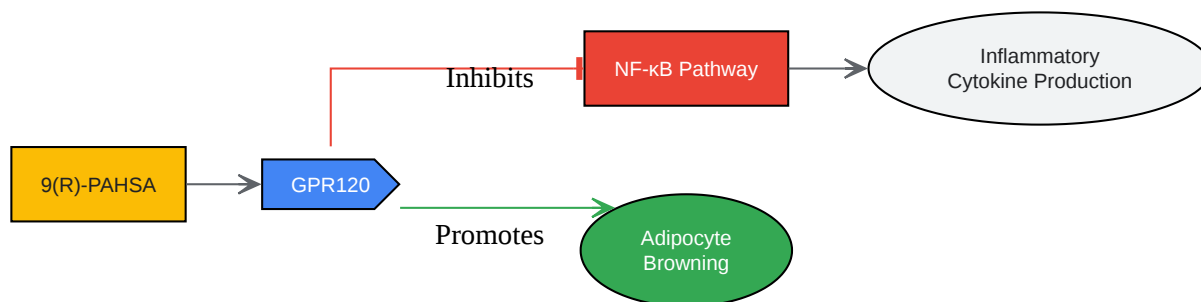
Experimental Model	Effect of 9-PAHSA Treatment
High-fat diet-fed insulin-resistant mice	Improved glucose tolerance and enhanced insulin sensitivity.[9]
db/db mice (model for type 2 diabetes)	Reduced blood glucose levels after 2 weeks of administration.[6]
Aged chow-fed mice	Enhanced hepatic insulin sensitivity.[7]
Steatotic primary mouse hepatocytes (PMH) and HepG2 cells	Increased cell viability by up to 50% in oleic acid-treated cells.[10]
Chow-fed mice	50% increase in liver glycogen content with chronic treatment.[7]

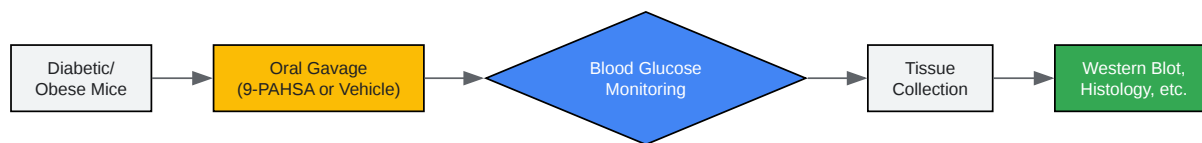
Signaling Pathways of 9(R)-PAHSA

9(R)-PAHSA mediates its diverse biological effects through multiple signaling pathways. Key among these are the activation of G-protein coupled receptor 120 (GPR120) and the modulation of autophagy.

GPR120-Mediated Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key receptor for 9-PAHSA. [11][14] Activation of GPR120 by 9-PAHSA triggers downstream signaling cascades that contribute to its anti-inflammatory and insulin-sensitizing effects. One important pathway involves the inhibition of the NF- κ B signaling pathway, a central regulator of inflammation.[11] [12] In adipocytes, GPR120 activation by 9-PAHSA promotes the browning of white fat.[11][12]





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